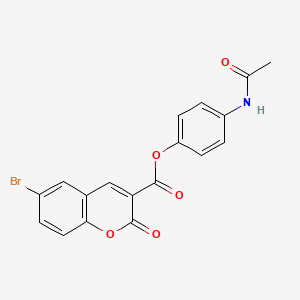

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

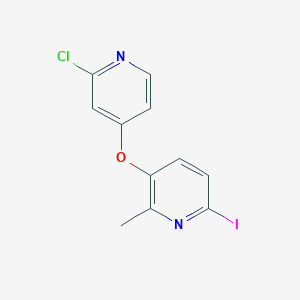

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound. It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, including 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, has been achieved through various methods. These include one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement . An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) has been described .Molecular Structure Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of the reaction, another main reaction product, malono-hydrazide, was identified .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The 3-(2-bromoacetyl)-2H-chromen-2-one serves as a valuable starting material for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . These derivatives exhibit varying structures and biological activities, making them essential building blocks for drug discovery and chemical synthesis.

Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds derived from 3-(2-bromoacetyl)-2H-chromen-2-one. In vitro tests against human cancer cell lines revealed significant activity against various cancers, including gastric cancer, colon cancer, liver cancer, nasopharyngeal carcinoma, and breast cancer. Notably, compound 6d demonstrated potent cytotoxicity against gastric cancer cells (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .

Biological Applications

Apart from its anticancer potential, this compound has been explored in other biological contexts. Its diverse biological activities include antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, and anti-HIV properties . Researchers continue to investigate its potential in drug development and disease management.

Supramolecular Chemistry

The crystal structure of 3-(2-bromoacetyl)-2H-chromen-2-one has been studied, revealing interesting supramolecular interactions. For instance, C–N⋯π interactions occur between the CN group of one molecule and the 2H-pyran ring of a symmetry-related molecule . Such insights contribute to our understanding of molecular assembly and crystal packing.

Propiedades

IUPAC Name |

(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBKSXISWDOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)